molecular formula C13H9F3N4 B3005753 N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline CAS No. 256955-28-9

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline

Cat. No. B3005753
CAS RN: 256955-28-9
M. Wt: 278.238
InChI Key: DVVFNVSYEZOITA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline involves the use of 1,2,3-benzotriazole as a starting material. In the study presented in paper , a series of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(4-substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides were synthesized using conventional methods. Although the exact synthesis route for N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline is not detailed, it can be inferred that similar synthetic strategies could be employed, involving the formation of amide bonds and the introduction of the trifluoroaniline moiety.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and FAB mass spectroscopy . These techniques allow for the confirmation of the chemical structure and the identification of functional groups present in the molecule. The presence of the benzotriazole moiety is a key feature, which is likely to influence the electronic properties of the molecule due to its electron-withdrawing nature.

Chemical Reactions Analysis

The compounds synthesized in the studies have been used to test their biological activity, indicating that they may undergo specific interactions with biological targets. The antibacterial, antifungal, and antitubercular activities of the synthesized compounds were screened , suggesting that these molecules could participate in chemical reactions with enzymes or receptors in the biological systems. The reactivity of the benzotriazole group and the trifluoroaniline could be crucial for these interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline can be deduced from the properties of similar compounds. The compounds are likely to exhibit significant solubility in organic solvents due to the presence of aromatic and heteroaromatic structures. The trifluoroaniline group may also confer additional chemical stability and influence the acidity of the amine group. The crystal and molecular structure of a related compound, 2-amino-4-(4′-methylphenyl)-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride, was determined by X-ray diffraction, which showed that the molecule exists in a highly delocalized tautomeric form in the solid state . This suggests that N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline may also exhibit tautomerism, which could affect its physical properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline and its derivatives are synthesized using various methods. For instance, the Click Chemistry reaction in aqueous phase is employed for synthesizing 1-(4-phenyl-1,2,3-triazol-1-ylmethyl)-1H-benzotriazole with a high yield of 91% (Zhu Cheng-shui, 2012).
  • Corrosion Inhibition : This compound has been studied for its inhibitory effect on iron corrosion in acidic media. The Tafel extrapolation method, linear polarization resistance, and electrochemical impedance spectroscopy illustrate its effectiveness as a corrosion inhibitor (Babić-Samardžija & Hackerman, 2005).

Structural and Molecular Insights

  • Molecular Structure : The molecular structure of related compounds like N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide has been studied, revealing specific molecular conformations and intramolecular hydrogen bonds (Wang, Jian, & Liu, 2008).

Applications in Organic Synthesis

  • Preparation of Heterocyclic Compounds : This compound is utilized in the synthesis of various heterocyclic compounds, such as hexahydropyrimidines and tetrahydroquinazolines, with good to excellent yields (Katritzky, Singh, & He, 2002).

Industrial and Practical Uses

  • Anti-Corrosive Studies : Novel benzotriazole derivatives, including variants of the main compound, have shown significant anti-corrosive effects in studies involving iron in acidic mediums. These derivatives could be of industrial use due to their remarkable corrosion protection effect (Verma & Singh, 2020).

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to discuss the mechanism of action for this compound .

Future Directions

The study of such a compound could be of interest in various fields, depending on its properties. For instance, benzotriazole derivatives have applications in corrosion inhibition, while trifluoroaniline derivatives are used in the synthesis of pharmaceuticals .

properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4/c14-8-5-6-10(13(16)12(8)15)17-7-20-11-4-2-1-3-9(11)18-19-20/h1-6,17H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVFNVSYEZOITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline

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